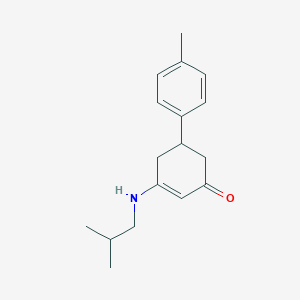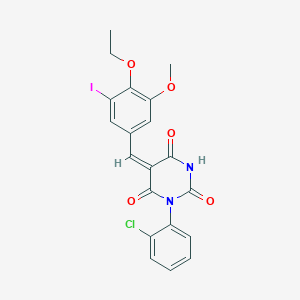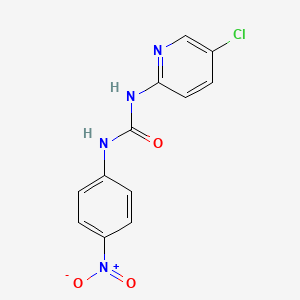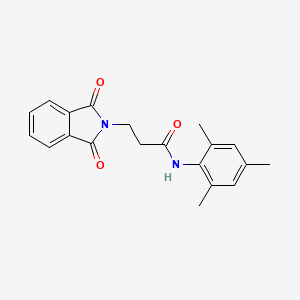
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one, also known as Mexedrone, is a novel psychoactive substance that belongs to the cathinone class. It is a synthetic compound that was first synthesized in 2013 and has gained popularity in the recreational drug market.
Mécanisme D'action
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one acts as a reuptake inhibitor of dopamine and norepinephrine, which results in an increase in their extracellular levels. It also acts as a releasing agent of serotonin, which leads to an increase in its extracellular levels. This mechanism of action is similar to other cathinone derivatives such as mephedrone and methylone.
Biochemical and Physiological Effects:
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been found to produce a range of physiological effects such as increased heart rate, blood pressure, and body temperature. It also produces subjective effects such as euphoria, increased sociability, and enhanced sensory perception. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been found to have a lower abuse potential compared to other cathinone derivatives, which makes it a potential candidate for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has several advantages for lab experiments such as its ability to cross the blood-brain barrier and its relatively low toxicity compared to other cathinone derivatives. However, its short half-life and rapid metabolism make it difficult to study its long-term effects. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is also a controlled substance in many countries, which limits its availability for research purposes.
Orientations Futures
There are several future directions for 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one research such as studying its potential therapeutic applications in the treatment of depression, anxiety, and addiction. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one could also be used as a research tool to study the role of dopamine and norepinephrine in the brain. Further research is needed to understand the long-term effects of 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one and its potential for abuse. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one analogs could also be synthesized and studied for their potential therapeutic applications and abuse potential.
Conclusion:
In conclusion, 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is a novel psychoactive substance that has potential therapeutic applications and could be used as a research tool in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one and its analogs for therapeutic use and abuse potential.
Méthodes De Synthèse
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is synthesized by combining 4-methylpropiophenone and isobutylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction takes place in anhydrous conditions and requires careful temperature control. The final product is purified by recrystallization or chromatography.
Applications De Recherche Scientifique
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and reward pathways. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has also been studied for its potential use as a research tool in the field of neuroscience.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-12(2)11-18-16-8-15(9-17(19)10-16)14-6-4-13(3)5-7-14/h4-7,10,12,15,18H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVNJNOQQGJPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylamino-5-p-tolyl-cyclohex-2-enone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![10-ethyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5182560.png)
![3-chloro-4-{[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5182561.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)
![4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5182585.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)


![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
![5-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182622.png)